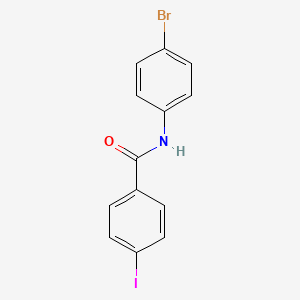

N-(4-bromophenyl)-4-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrINO |

|---|---|

Molecular Weight |

402.02 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H9BrINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |

InChI Key |

VUFPJPZKIMMOIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)I |

Origin of Product |

United States |

Contextualization Within Benzamide Derivatives and Halogenated Organic Compounds

N-(4-bromophenyl)-4-iodobenzamide belongs to two significant classes of organic molecules: benzamides and halogenated organic compounds.

The benzamide (B126) core is a fundamental structural motif found in a vast array of biologically active molecules and functional materials. The amide bond (–CO–NH–) is a cornerstone of peptide chemistry and is known for its stability and ability to form hydrogen bonds, which are crucial for molecular recognition processes. rsc.orgresearchgate.net Benzamide derivatives are widely studied and utilized in medicinal chemistry for developing new therapeutic agents. researchgate.net

As a halogenated organic compound , the molecule's properties are heavily influenced by the presence of bromine and iodine. Halogen atoms are often incorporated into organic scaffolds to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The specific combination of a bromo-substituted aniline (B41778) fragment and an iodo-substituted benzoyl fragment places this compound at the intersection of these two important chemical families, making it a platform for studying the combined effects of these functionalities.

Significance of Bromine and Iodine Substitutions in Aromatic Systems for Research Endeavors

The substitution of hydrogen with bromine and iodine on aromatic rings is a key strategy in modern chemical research, particularly in materials science and drug discovery. These halogens, while both part of Group 17, impart distinct properties to a molecule.

Halogen Bonding: A crucial non-covalent interaction, the halogen bond, is a primary reason for the interest in compounds like N-(4-bromophenyl)-4-iodobenzamide. It occurs when a halogen atom (X) acts as a Lewis acid, interacting with a Lewis base. The strength of this interaction increases with the polarizability and size of the halogen atom, following the trend Cl < Br < I. researchgate.net Therefore, the iodine atom in the molecule is a potent halogen bond donor, a property exploited in the design of enzyme inhibitors and the engineering of crystal structures. The bromine atom can also participate in such interactions, offering another site for directed intermolecular contacts. researchgate.netmdpi.com

Synthetic Handles: From a synthetic perspective, both carbon-bromine and carbon-iodine bonds are valuable functional groups. They are key precursors for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.gov This allows for the further elaboration of the this compound scaffold to create a library of more complex molecules for various research applications.

Overview of N 4 Bromophenyl 4 Iodobenzamide As a Research Subject

Strategies for the Construction of the this compound Core Structure

Conventional Amidation Reactions for Benzamide (B126) Formation

The most direct and widely employed method for constructing the central amide linkage in this compound is through the acylation of 4-bromoaniline with a derivative of 4-iodobenzoic acid. A common and efficient approach involves the use of 4-iodobenzoyl chloride as the acylating agent.

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. For instance, a similar synthesis of N-(4-bromophenyl)furan-2-carboxamide is achieved by reacting 4-bromoaniline with furan-2-carbonyl chloride in DCM with triethylamine, resulting in a high yield of 94%. nih.gov A parallel approach can be envisioned for the synthesis of this compound.

Table 1: Representative Conditions for Conventional Amidation

| Acylating Agent | Amine | Solvent | Base | Temperature | Yield |

| 4-Iodobenzoyl Chloride | 4-Bromoaniline | Dichloromethane | Triethylamine | Room Temp. | High (expected) |

| 4-Iodobenzoic Acid | 4-Bromoaniline | Dichloromethane | DCC/DMAP | 0 °C to Room Temp. | Good (expected) |

Data is based on analogous reactions and established synthetic protocols.

Another common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method allows for the direct coupling of 4-iodobenzoic acid with 4-bromoaniline. mdpi.com

Halogenation Approaches for Selective Bromination and Iodination of Aromatic Rings

The synthesis of this compound necessitates the selective introduction of bromine and iodine onto the respective aromatic rings. This can be achieved either by starting with pre-halogenated precursors (4-bromoaniline and 4-iodobenzoic acid) or by halogenating a parent benzanilide (B160483) molecule.

Selective bromination of an aromatic ring can be accomplished using reagents like N-bromosuccinimide (NBS). The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. For instance, the C7 bromination of certain N-(1H-indazol-4-yl)benzenesulfonamides has been successfully achieved using NBS. semanticscholar.org

For the iodination of the benzoic acid moiety, a common method involves the use of an iodine-hydrogen peroxide system. A patent for the preparation of 4-bromo-4-iodobiphenyl describes the iodination of 4-bromobiphenyl (B57062) using iodine and hydrogen peroxide in acetic acid, achieving a high yield and purity. google.com This method could potentially be adapted for the iodination of a suitable benzoyl precursor.

Eco-friendly Synthetic Routes

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of this compound and its analogs, this can involve the use of greener solvents, catalysts, and energy sources.

For example, the use of water as a solvent in organic reactions is highly desirable. Ultrasound-assisted synthesis in aqueous media has been shown to be an efficient and environmentally friendly method for the preparation of some heterocyclic compounds, offering shorter reaction times and higher yields. nih.gov While not yet specifically reported for this compound, exploring such conditions could lead to a more sustainable synthetic process.

Advanced Catalytic Cross-Coupling Reactions in Benzamide Synthesis

Modern organic synthesis heavily relies on catalytic cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are versatile tools for the synthesis and modification of complex aromatic compounds, including benzamides.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming aryl-aryl bonds. In the context of this compound, this reaction can be utilized to synthesize more complex analogs by coupling the bromo- or iodo-substituted positions with various aryl or heteroaryl boronic acids.

The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via a Suzuki cross-coupling reaction has been reported. mdpi.com In this study, the bromo-substituted amide was coupled with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a dioxane/water solvent system. mdpi.com This methodology is directly applicable to this compound, where either the bromo or the more reactive iodo position could be targeted for coupling.

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. Studies on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that using Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) provides good yields. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halide Amides

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |

| N-(4-bromophenyl)furan-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 43-83% nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | 60-85% mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good mdpi.com |

This table presents data from analogous reactions to illustrate the general conditions and expected outcomes.

The reactivity difference between the C-Br and C-I bonds can be exploited for selective cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to the palladium catalyst, allowing for selective functionalization at the 4-iodophenyl moiety while leaving the 4-bromophenyl group intact for subsequent transformations.

Synthetic Routes and Reaction Pathways of this compound and its Derivatives

The synthesis of this compound and its analogs involves a variety of powerful catalytic cross-coupling reactions. These methods are crucial for creating specific chemical bonds and introducing diverse functional groups, which is essential for developing new compounds with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the synthesis of complex organic molecules, including benzamide derivatives. These catalysts facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

The Sonogashira reaction is a key method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For a dihalogenated substrate like this compound, the iodine substituent is more reactive than the bromine, allowing for selective coupling at the 4-iodobenzamide (B1293542) portion of the molecule.

The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the alkynyl-aryl product and regenerate the palladium(0) catalyst. youtube.com The choice of phosphine (B1218219) ligands, such as PPh₃, P(t-Bu)₃, or bidentate ligands like dppf, can significantly influence the reaction's efficiency. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. libretexts.org

A variety of terminal alkynes can be coupled with aryl halides using this method, leading to a diverse range of alkynyl-substituted benzamides. The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield of the desired product.

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | Toluene | Diphenylacetylene | 96 |

| Bromobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | Toluene | Diphenylacetylene | 85 |

| 4-Iodoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Piperidine | THF/H₂O | 4-(Phenylethynyl)acetophenone | 95 |

| 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | 4-Methyl-1-(1-heptynyl)benzene | 88 |

This table presents illustrative data from various sources and does not represent a single study.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is a versatile tool for the arylation of olefins, leading to the formation of substituted alkenes. nih.gov In the context of this compound, the more reactive C-I bond would preferentially react with an alkene in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. libretexts.org The regioselectivity of the migratory insertion and the stereoselectivity of the final product are key aspects of this reaction. organic-chemistry.org

A variety of alkenes can be used in the Heck reaction, including acrylates, styrenes, and other vinyl compounds. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

Table 2: Examples of Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | (E)-Stilbene | 90 |

| 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile (B52724) | Methyl (E)-4-acetylcinnamate | 85 |

| 4-Iodotoluene | Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | Butyl (E)-4-methylcinnamate | 92 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(PPh₃)₄ | K₂CO₃ | NMP | (E)-4-Nitrostilbene | 88 |

This table presents illustrative data from various sources and does not represent a single study.

Copper-Catalyzed Reactions for Benzamide Derivative Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and effective method for the formation of C-N bonds. This is particularly relevant for the synthesis of N-aryl benzamides. While palladium-catalyzed methods are often preferred for their milder conditions and broader substrate scope, copper catalysis remains a valuable tool, especially for certain types of couplings.

The synthesis of this compound itself can be envisioned through a copper-catalyzed amidation reaction between 4-iodobenzoyl chloride and 4-bromoaniline. More broadly, copper catalysts can be used to further functionalize the benzamide core. For instance, the bromine atom on the N-phenyl ring could potentially undergo a copper-catalyzed coupling with various nucleophiles.

Recent advancements have led to the development of more efficient copper-catalyzed systems, often employing ligands to facilitate the reaction under milder conditions. These reactions are crucial for the synthesis of a wide array of nitrogen-containing compounds. ulb.ac.be

Emerging Catalytic Systems for Efficient C-C and C-N Bond Formation

The field of catalysis is continuously evolving, with new systems being developed to improve the efficiency, selectivity, and sustainability of chemical transformations. rsc.org For the synthesis of benzamide derivatives, emerging catalytic systems often focus on using more earth-abundant and less toxic metals, as well as developing more active and robust catalysts.

For C-C bond formation, advancements include the use of novel phosphine ligands that enhance the activity of palladium catalysts, allowing for reactions to be carried out at lower catalyst loadings and temperatures. nih.gov Similarly, for C-N bond formation, new ligand systems for both palladium and copper are being developed to broaden the scope of amine and amide substrates that can be used in cross-coupling reactions. acs.orgpageplace.de Organocatalysis has also emerged as a powerful, metal-free alternative for certain C-N bond-forming reactions. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways in Benzamide Derivatives

The presence of multiple reactive sites in derivatives of this compound allows for the exploration of intramolecular cyclization reactions. For instance, if a suitable nucleophile is introduced into the molecule through one of the cross-coupling reactions described above, it can then react with one of the aryl halide moieties to form a new ring system.

Palladium-catalyzed intramolecular Heck reactions are a well-established method for the synthesis of carbocycles and heterocycles. libretexts.org Similarly, intramolecular Sonogashira couplings can lead to the formation of macrocyclic structures. Electrophilic cyclization is another pathway, where an electrophile, such as N-iodosuccinimide, can trigger the formation of a heterocyclic ring. researchgate.net These cyclization strategies are powerful tools for building complex molecular architectures from relatively simple benzamide precursors.

Derivatization Strategies of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and materials science. By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity or material properties, researchers can identify the key structural features responsible for its function.

This compound serves as an excellent scaffold for SAR studies due to the presence of two distinct and selectively addressable halogen atoms. The more reactive iodine atom can be functionalized using reactions like the Sonogashira or Heck coupling, while the less reactive bromine atom can be modified in a subsequent step. This allows for the systematic introduction of a wide variety of substituents at both the 4-position of the benzoyl group and the 4-position of the N-phenyl ring.

Derivatization can involve introducing groups with different electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrogen bonding capabilities. For example, derivatization with N-(4-aminophenyl)piperidine has been shown to improve the detection of organic acids in mass spectrometry, highlighting how targeted derivatization can enhance specific properties. rowan.edunsf.govnih.gov By correlating these structural modifications with changes in activity, a detailed understanding of the SAR can be developed, guiding the design of new and improved compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of N-(4-bromophenyl)benzamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for the aromatic protons. rsc.org

The spectrum for N-(4-bromophenyl)benzamide shows a multiplet in the range of δ 7.48-7.52 ppm, which can be attributed to the four protons of the 4-bromophenyl ring. rsc.org Another multiplet, integrating to three protons, is observed between δ 7.55-7.59 ppm, corresponding to the meta and para protons of the benzoyl group. rsc.org A singlet at δ 7.81 ppm is assigned to the amide proton (N-H), and a doublet at δ 7.86 ppm (J = 7.6 Hz) corresponds to the two ortho protons of the benzoyl ring. rsc.org

¹H NMR Data for N-(4-bromophenyl)benzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.48-7.52 | m | 4H | Protons of 4-bromophenyl ring |

| 7.55-7.59 | m | 3H | Meta and para protons of benzoyl ring |

| 7.81 | s | 1H | Amide proton (N-H) |

| 7.86 | d (J = 7.6 Hz) | 2H | Ortho protons of benzoyl ring |

Source: The Royal Society of Chemistry rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For N-(4-bromophenyl)benzamide, the ¹³C NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 100 MHz. rsc.org

The spectrum displays distinct peaks for each carbon atom in the molecule. Key signals include the carbonyl carbon at δ 166.1 ppm, and various aromatic carbons in the range of δ 115.8 to 139.1 ppm. rsc.org The carbon attached to the bromine atom typically shows a signal at a lower chemical shift due to the heavy atom effect.

¹³C NMR Data for N-(4-bromophenyl)benzamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 115.8 | Aromatic C |

| 122.7 | Aromatic C |

| 128.2 | Aromatic C |

| 128.9 | Aromatic C |

| 131.9 | Aromatic C |

| 132.2 | Aromatic C |

| 135.2 | Aromatic C |

| 139.1 | Aromatic C |

| 166.1 | Carbonyl C |

Source: The Royal Society of Chemistry rsc.org

Solvent-Induced Chemical Shift (SICS) Studies for Conformational Insights

Solvent-Induced Chemical Shift (SICS) studies involve measuring NMR spectra in different solvents to observe changes in chemical shifts. These changes can provide valuable information about the conformation of a molecule and the nature of solute-solvent interactions. For amide-containing compounds like N-(4-bromophenyl)benzamide, changing the solvent can affect the hydrogen bonding involving the amide proton, leading to significant shifts in its ¹H NMR signal. This can help in assigning the amide proton and understanding the molecule's conformational preferences in different environments. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing relatively polar and thermally labile molecules. In the case of N-(4-bromophenyl)benzamide, High-Resolution Mass Spectrometry (HRMS) with ESI in Time-of-Flight (TOF) mode was used to accurately determine its molecular mass. rsc.org

The analysis showed a peak for the sodium adduct of the molecule, [M+Na]⁺. The calculated mass for C₁₃H₁₀BrNONa was 297.9843, and the experimentally found mass was 297.9840, confirming the elemental composition of the synthesized compound. rsc.org

High-Resolution Mass Spectrometry (ESI-TOF) Data for N-(4-bromophenyl)benzamide

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+Na]⁺ | 297.9843 | 297.9840 |

Source: The Royal Society of Chemistry rsc.org

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is currently available in the public scientific literature. HRMS is a critical technique for confirming the elemental composition of a compound with high accuracy by providing its exact mass. While the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₃H₉BrINO, experimental verification through HRMS has not been reported.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is essential for identifying functional groups and understanding the conformational properties of a molecule.

A specific Fourier-Transform Infrared (FT-IR) spectrum for this compound, which would detail the characteristic vibrational frequencies of its amide linkage, carbon-halogen bonds (C-Br and C-I), and aromatic rings, has not been published. Such data would be invaluable for confirming the compound's structure and providing insight into its bond strengths and molecular environment.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no SCXRD studies for this compound have been reported. The absence of this data prevents a complete understanding of its solid-state architecture.

Due to the lack of SCXRD analysis, the fundamental crystallographic parameters of this compound, such as its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of its unit cell (a, b, c, α, β, γ), remain unknown.

A definitive analysis of intramolecular interactions, such as the presence of any non-covalent bonds like hydrogen bonds or halogen bonds within a single molecule that might influence its conformation, cannot be conducted without crystallographic data.

Halogen Bonding Interactions (Type I and Type II) in Supramolecular Architecture

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) via its electropositive σ-hole. This interaction is crucial in the crystal engineering of halogenated compounds. Halogen bonds are generally categorized by their geometry: Type I interactions involve symmetric contacts (C−X···X−C angle θ1 ≈ θ2), while Type II interactions are bent (θ1 ≈ 180° and θ2 ≈ 90°). nih.govnih.gov

In this compound, both bromine and iodine atoms are potential halogen bond donors. The strength of the σ-hole increases with the polarizability of the halogen atom (I > Br > Cl > F). researchgate.net Therefore, the iodine atom is expected to be the more potent halogen bond donor.

Given the presence of the carbonyl oxygen, a strong halogen bond acceptor, Type II I···O halogen bonds are highly probable. In this arrangement, the iodine atom of one molecule would interact with the lone pair of the carbonyl oxygen of a neighboring molecule, with a C-I···O angle approaching 180°. Such interactions are known to compete with or complement hydrogen bonding in directing crystal packing. nih.gov

Pi-Stacking and C-H...Pi Interactions

The two aromatic rings (the 4-bromophenyl and 4-iodophenyl moieties) in this compound are key participants in π-interactions. These interactions, including π-π stacking and C-H···π bonds, are vital for the stabilization of crystal structures. frontiersin.orgchemicalbook.com

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. In analogous benzanilide structures, the phenyl rings of adjacent molecules often arrange in parallel or anti-parallel stacks, with centroid-to-centroid distances typically in the range of 3.5 to 4.2 Å. nih.gov This stacking helps to maximize van der Waals forces and minimize steric hindrance, contributing significantly to the lattice energy.

C-H···π Interactions: In this type of hydrogen bond, an aromatic ring acts as a weak hydrogen bond acceptor. The hydrogen atoms of the C-H bonds from one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule. Analysis of the isomer 2-iodo-N-(4-bromophenyl)benzamide confirms the presence of C-H···π interactions as a significant factor in its crystal packing. ias.ac.in

Halogen···π Interactions: A specific variant, the C-Br···π or C-I···π interaction, is also possible. Here, the halogen atom interacts with the electron-rich face of an aromatic ring. In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, C—Br⋯π interactions were observed to generate molecular chains. nih.gov It is plausible that similar halogen-π interactions contribute to the packing of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which appear as red areas. The surface is generated for a molecule within the crystal, and the distances from the surface to the nearest nucleus internal (di) and external (de) are calculated.

Decomposing the Hirshfeld surface into a 2D "fingerprint plot" allows for the quantitative assessment of each type of interaction's contribution to the total surface area. For bromophenyl derivatives, typical contacts include H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O. nih.govnih.govresearchgate.net

For instance, in a related N-(4-bromophenylcarbamothioyl) derivative, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (19.7%), C···H/H···C (14.8%), and Br···H/H···Br (12.4%) contacts. researchgate.net In another case involving a bromophenyl group, the contributions were H···H (36.2%), C···H/H···C (21.6%), and Br···H/H···Br (10.8%). nih.gov

For this compound, a similar distribution would be expected, with the addition of significant contributions from I···H, I···O, and potentially I···Br contacts. The fingerprint plots would likely show sharp spikes for the strong N-H···O hydrogen bonds and more diffuse regions for the weaker C-H···O, C-H···π, and van der Waals contacts.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) | Significance |

|---|---|---|

| H···H | 20 - 40 | Represents the large number of peripheral hydrogen atoms. |

| C···H/H···C | 15 - 25 | Indicates C-H···π interactions and general van der Waals contacts. |

| Br···H/H···Br | 10 - 15 | Highlights the role of the bromine atom in weak hydrogen bonding. |

| I···H/H···I | 10 - 20 | Highlights the role of the iodine atom in weak hydrogen bonding. |

| O···H/H···O | 5 - 15 | Primarily represents the key N-H···O and C-H···O hydrogen bonds. |

| Halogen···Halogen | 1 - 5 | Indicates direct Br···I or I···I interactions. |

Note: These percentages are estimates based on published data for analogous compounds and are not direct experimental results. nih.govnih.govresearchgate.net

Energy Framework Calculations for Lattice Energy Contributions

To further quantify the energetics of the crystal packing, energy framework calculations can be performed. This method, often implemented in software like CrystalExplorer, uses the molecular wave function from quantum mechanical calculations (e.g., at the B3LYP/6-31G(d,p) level) to compute the interaction energies between a central molecule and its neighbors. mdpi.com The total interaction energy is partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.

These calculations generate "energy frameworks," which are graphical representations of the interaction energies as cylinders connecting the centroids of interacting molecules. The cylinder radius is proportional to the strength of the interaction, providing an intuitive visualization of the strongest packing pathways within the crystal.

For this compound, a similar energy distribution is expected. The strongest framework cylinders would correspond to the N-H···O hydrogen bonding motifs. The dispersion energy framework would likely highlight the significance of π-π stacking, while the electrostatic framework would emphasize the polar N-H···O and I···O interactions.

Table 3: Expected Interaction Energy Contributions for Key Motifs

| Interacting Pair Motif | Dominant Energy Component | Estimated Interaction Energy (kJ/mol) |

|---|---|---|

| N-H···O Hydrogen Bond Dimer | Electrostatic + Dispersion | -50 to -65 |

| π-π Stacked Dimer | Dispersion | -20 to -40 |

| C-H···π Interaction | Dispersion | -5 to -15 |

Note: Energy values are estimates based on computational studies of analogous structures like 2-iodo-N-(4-bromophenyl)benzamide. ias.ac.inresearchgate.net

Computational Chemistry and Theoretical Investigations into Electronic Structure and Reactivity

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are instrumental in elucidating the electronic architecture and predicting the reactivity of molecules. For N-(4-bromophenyl)-4-iodobenzamide, these methods offer a granular view of its fundamental properties.

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a molecule of this size and complexity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution.

| Parameter | Value (Å) |

| C-N | 1.36 |

| C=O | 1.23 |

| C-I | 2.10 |

| C-Br | 1.91 |

Table 1: Selected Optimized Bond Lengths of this compound (Theoretical)

| Parameter | Value (°) |

| O-C-N | 123.5 |

| C-N-C | 128.0 |

| C-C-I | 119.8 |

| C-C-Br | 119.9 |

Table 2: Selected Optimized Bond Angles of this compound (Theoretical)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich regions, such as the iodinated and brominated phenyl rings and the amide group, while the LUMO is distributed over the benzoyl moiety.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site (red), making it a prime target for electrophiles. The hydrogen atom of the amide group and the regions around the iodine and bromine atoms often exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions.

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally more demanding, can be employed to obtain benchmark values for properties like interaction energies and electronic transition energies. For a molecule like this compound, these high-accuracy calculations can be particularly useful for refining the understanding of subtle electronic effects and intermolecular interactions, providing a gold standard for theoretical predictions.

Theoretical Exploration of Weak Non-Covalent Interactions

Weak non-covalent interactions are crucial in many chemical and biological processes, including molecular recognition and self-assembly. nih.gov For this compound, several such interactions are theoretically significant. These interactions can be revealed by analyzing the electron density and its derivatives, where low-gradient isosurfaces at low densities indicate their presence. nih.gov

The molecular structure of this compound, featuring an amide linkage, two phenyl rings, and two different halogen substituents (bromine and iodine), allows for a variety of non-covalent forces. These include:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is anticipated that this compound can form intermolecular N-H···O hydrogen bonds, creating networks in the solid state. This is observed in structurally related benzanilides, such as N-(4-bromophenyl)-4-nitrobenzamide, where N–H⋯O and C–H⋯O hydrogen bonds contribute to a three-dimensional crystal packing network. nih.gov

Halogen Bonding: The iodine and bromine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis basic atoms (like the oxygen of the amide group) on neighboring molecules.

π-π Stacking: The two aromatic rings can interact through π-π stacking, further stabilizing the molecular assembly in condensed phases.

The study of these weak forces is essential for understanding the polymorphism of the compound, as different crystal forms can arise from different arrangements and strengths of these intermolecular interactions, potentially leading to varied physicochemical properties. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for predicting the behavior of molecules and their interactions with biological systems, forming a cornerstone of computer-aided drug design. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comdergipark.org.tr This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govresearchgate.net For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis for its activity.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory activity of the compound. dergipark.org.trnih.gov The docking process simulates the ligand-protein interaction and calculates a score based on the intermolecular forces, such as hydrogen bonds and hydrophobic interactions. mdpi.com For example, in studies of other heterocyclic compounds, molecular docking has successfully demonstrated good docking scores within the binding pockets of selected protein targets, indicating potential biological activity. nih.gov While specific docking studies for this compound are not detailed in the available literature, this approach would be used to screen it against various enzymes or receptors to predict its potential efficacy as an inhibitor or modulator.

Accurate ligand preparation is a critical step for a successful docking simulation. nih.gov This process involves:

Generating a 3D Structure: The 2D chemical structure of this compound is converted into a 3D model.

Energy Minimization: The initial 3D structure is optimized to find a low-energy, stable conformation. Quantum mechanics methods like Density Functional Theory (DFT) can be employed for this purpose to obtain an accurate geometry. researchgate.net

Conformer Generation: Since the molecule has rotatable bonds (e.g., around the amide linkage and the bonds connecting the rings to the amide), it can exist in multiple conformations. A range of these conformers is generated to ensure that the docking algorithm can explore the full conformational space of the ligand, increasing the chances of finding the true binding pose.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's chemical information. talete.mi.it The ultimate goal is to predict the activity or properties of new, unsynthesized compounds. nih.gov The development of QSAR/QSPR models has been successfully applied to various classes of compounds to guide the design of new derivatives with enhanced potency. nih.gov

The selection of appropriate molecular descriptors is fundamental to building a robust QSAR or QSPR model. talete.mi.it These descriptors can be calculated from the molecular structure and can be categorized as constitutional, topological, or 3D descriptors. talete.mi.it For this compound, key descriptors would include:

logP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound, which is crucial for its pharmacokinetic properties, such as absorption and distribution. researchgate.net LogP can be calculated using various methods, including fragment-based approaches. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. talete.mi.it It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

The table below shows calculated values for these descriptors for related compounds, providing context for the expected properties of this compound.

| Compound Name | Molecular Formula | XLogP3 | Topological Polar Surface Area (Ų) |

| N-(4-Bromophenyl)propionamide | C9H10BrNO | 2.3 | 29.1 |

| N-Hydroxy-4-iodobenzamide | C7H6INO2 | 0.9 | 49.3 |

Data sourced from PubChem and computed by Cactvs or PubChem's internal methods. nih.govnih.gov

These descriptors, among others, would be used as variables in a statistical model to correlate the structural features of a series of benzanilide (B160483) derivatives with their biological activity, thereby enabling the rational design of new compounds with improved characteristics.

Model Training and Validation with Experimental Data (e.g., IC50/MIC)

In modern medicinal chemistry, computational models are pivotal for predicting the biological activity of novel compounds, thereby streamlining the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. For a compound like this compound, a QSAR study would be designed to correlate its structural features with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).

The process begins with the generation of a dataset of molecules structurally related to this compound, for which experimental IC50 or MIC values against a specific biological target (e.g., a bacterial enzyme or cancer cell line) have been determined. For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic, steric, and hydrophobic characteristics.

Table 1: Representative Molecular Descriptors for QSAR Modeling

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic interactions, reaction propensity, and charge transfer with a biological target. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how the molecule fits into a binding site (steric hindrance/complementarity). |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching in the molecular structure. |

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

The model's predictive power is rigorously assessed through a process of validation. This typically involves splitting the initial dataset into a "training set," used to build the model, and a "test set," used to evaluate its performance on compounds it has not seen before. A statistically robust and validated model can then be used to predict the IC50 or MIC of new, untested compounds, including this compound, helping to prioritize which molecules should be synthesized and tested in the laboratory. This validation ensures the model is accurate and can be reliably used for screening virtual libraries of compounds.

Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a molecule over time, offering critical insights into its flexibility and interactions with biological macromolecules. For this compound, MD simulations can elucidate its conformational landscape and the dynamics of its binding to a protein target.

The simulation begins by placing a model of the compound, often in complex with a protein, within a simulated environment, typically a box of water molecules and ions that mimic physiological conditions. The forces between all atoms are then calculated using a "force field," and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

These simulations can reveal:

Conformational Flexibility : The amide bond in this compound allows for rotation between the two aromatic rings. MD simulations can map the accessible dihedral angles and identify the most stable, low-energy conformations of the molecule in solution or within a binding site. This flexibility is crucial as it allows the molecule to adapt its shape to fit optimally into a protein's binding pocket.

Ligand Binding Dynamics : If a protein target is known, an MD simulation can model the process of the ligand binding, unbinding, or residing within the active site. By analyzing the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. The stability of these interactions over the course of the simulation can be correlated with binding affinity.

Binding Free Energy : Advanced techniques like free energy perturbation (FEP) can be combined with MD simulations to calculate the free energy of binding. These calculations provide a quantitative prediction of binding affinity, which can be compared with experimental data and used to guide the design of more potent analogues.

The insights from MD simulations are crucial for understanding how a molecule like this compound might function at a molecular level, complementing static structural information with a dynamic view of its behavior.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and predicting the feasibility of a chemical transformation.

Electrophilic and Nucleophilic Aromatic Substitution Reaction Mechanisms

The reactivity of this compound is largely defined by the chemistry of its two substituted benzene (B151609) rings. Both rings can potentially undergo substitution reactions, but their susceptibility to either electrophilic or nucleophilic attack is heavily influenced by the attached functional groups.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich π system of the benzene ring, replacing a hydrogen atom. The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) are dictated by the electronic properties of the substituents already on the ring.

The mechanism proceeds via a high-energy carbocation intermediate known as an arenium ion or sigma complex, whose stability is influenced by the substituents. The rate-determining step is the formation of this intermediate, as it involves the temporary disruption of the ring's aromaticity.

Nucleophilic Aromatic Substitution (SNAr)

In a nucleophilic aromatic substitution reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Neither the 4-iodophenyl nor the 4-bromophenyl ring in this compound is strongly activated towards SNAr. While the halogens (I and Br) are good leaving groups, the rings lack the requisite powerful electron-withdrawing groups (like a nitro group) positioned ortho or para to them. Therefore, forcing this compound to undergo SNAr would require harsh reaction conditions, such as very high temperatures or the use of extremely strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step.

Table 2: Summary of Substituent Effects on Aromatic Substitution for this compound

| Ring | Substituent | Effect on Ring Reactivity (EAS) | Directing Influence (EAS) | Potential for SNAr |

| 4-Iodobenzoyl Ring | -I (Iodo) | Deactivating | ortho, para | Possible, but not strongly activated |

| -C(O)NH- | Deactivating | meta | Not a leaving group | |

| 4-Bromophenyl Ring | -Br (Bromo) | Deactivating | ortho, para | Possible, but not strongly activated |

| -NHC(O)- | Deactivating (overall) | ortho, para | Not a leaving group |

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for Benzamide Scaffolds

Impact of Halogen Substitutions (Bromine and Iodine) on Biological Activity Profiles

The presence and position of halogen atoms on a drug molecule can profoundly influence its biological and physicochemical properties. drugdesign.org In N-(4-bromophenyl)-4-iodobenzamide, the bromine and iodine atoms are key modulators of its activity. Halogens can affect drug-target interactions, metabolic stability, and membrane permeability.

Halogen atoms participate in various non-covalent interactions, including hydrophobic and polar interactions. drugdesign.org A particularly important interaction is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophilic site on the biological target. ump.edu.pl This can lead to enhanced binding affinity and potency. For instance, in the development of glycine (B1666218) antagonists, the introduction of chlorine and iodine atoms to the lead compound, kynurenic acid, increased its potency by 70-fold and 1000-fold, respectively, highlighting the favorable electronic and receptor interactions provided by halogens. drugdesign.org

Research on 4-halobenzamides has shown that the type of halogen influences the energetic properties and conformation of the amide bond, which can, in turn, affect receptor binding. researchgate.net Docking studies on other halogenated compounds, such as 4-(thiophen-2-yl)butanamides, have revealed crucial hydrophobic interactions between an iodo-thiophene nucleus and specific amino acid residues (e.g., Leu547) in the target's binding pocket. acs.org This underscores the role of large, lipophilic halogens like iodine in anchoring a ligand to its receptor.

Table 1: Physicochemical and Biological Impact of Halogen Substitutions

| Property | Effect of Bromine Substitution | Effect of Iodine Substitution | Reference |

|---|---|---|---|

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. | Significantly increases lipophilicity, more so than bromine. | ump.edu.pl |

| Size/Steric Profile | Larger than chlorine, comparable to an isopropyl group. Can provide steric bulk that influences binding. | Largest stable halogen, comparable to a tert-butyl group. Can occupy large hydrophobic pockets in a receptor. | youtube.com |

| Electronic Effects | Electron-withdrawing, can influence the acidity of nearby protons (e.g., amide N-H). | Least electronegative halogen, but still electron-withdrawing. Can participate in charge-transfer interactions. | drugdesign.org |

| Halogen Bonding | Can act as a halogen bond donor, forming favorable interactions with nucleophilic atoms (e.g., O, N, S) in a receptor. | Strong halogen bond donor due to its large size and polarizability, leading to strong target interactions. | ump.edu.pl |

| Metabolic Stability | Can block sites of metabolism; C-Br bond is generally stable but can be a site for metabolic cleavage in some contexts. | Can enhance metabolic stability by blocking oxidation, though the C-I bond can be labile in some enzymatic systems. | ump.edu.pl |

Role of the Amide Linkage in Molecular Recognition and Stability

The amide bond is one of the most fundamental functional groups in medicinal chemistry, present in approximately 40% of all bioactive compounds. drughunter.com Its importance stems from its unique structural and chemical properties that facilitate molecular recognition and provide metabolic stability. numberanalytics.comnumberanalytics.com

The key feature of the amide group is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows amide-containing molecules to form strong and specific hydrogen bonds with amino acid residues in the binding sites of proteins and other biological targets. numberanalytics.comnih.gov These interactions are critical for the affinity and specificity of a drug for its receptor. The amide bond itself is planar due to resonance, which imparts a degree of rigidity to the molecule. numberanalytics.comnih.gov This conformational constraint can reduce the entropic penalty of binding, as it pre-organizes the molecule into a conformation that is favorable for receptor interaction. nih.gov

While the amide bond is crucial for binding, it is also a potential site for enzymatic hydrolysis by proteases and amidases in the body. drughunter.comnih.gov This susceptibility can be a liability, particularly for orally administered drugs. However, the stability of an amide bond is highly dependent on its chemical environment. In a scaffold like this compound, the amide is flanked by two aromatic rings, which can provide steric hindrance and electronic stabilization, making it more resistant to hydrolysis compared to amides in aliphatic peptides. nih.gov This inherent stability is a key reason for the prevalence of benzamides in drug design. researchgate.net

Design of Bioisosteres and Analogs for Improved Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. acs.orgacs.org For a scaffold like this compound, both the amide linkage and the halogen substituents are common targets for bioisosteric replacement.

Amide Bioisosteres: The amide group is often replaced to enhance metabolic stability, modulate hydrogen bonding capacity, or alter physicochemical properties. drughunter.comacs.org Common bioisosteric replacements for the amide bond include:

Heterocyclic Rings: Rings such as 1,2,3-triazoles, 1,2,4-triazoles, oxadiazoles, and tetrazoles are frequently used as amide isosteres. drughunter.comnih.gov These rings can mimic the hydrogen bonding pattern and planar geometry of the amide bond while often offering superior metabolic stability. For example, replacing a 1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov

Thioamides and Esters: Replacing the carbonyl oxygen with sulfur (thioamide) or the N-H group with oxygen (ester) can modulate the hydrogen bonding potential and electronic properties of the linker. nih.gov

Reversed Amides: Reversing the orientation of the amide bond (i.e., -NH-CO- to -CO-NH-) can alter the vector of hydrogen bond donors and acceptors, potentially leading to different or improved interactions with the target.

Trifluoroethylamine Motif: This group can serve as a bioisostere for amides, where the electronegative trifluoroethyl group mimics the carbonyl group and can increase metabolic stability. drughunter.com

Halogen Bioisosteres: While the bromine and iodine atoms in this compound are key to its activity profile, they can also be replaced to fine-tune the molecule's properties.

Other Halogens: Replacing bromine or iodine with fluorine or chlorine can decrease lipophilicity and size while altering electronic properties and halogen bonding potential. cambridgemedchemconsulting.com

Trifluoromethyl (CF₃) Group: The CF₃ group is often used as a bioisostere for iodine or bromine. It is highly lipophilic and metabolically stable and can engage in unique interactions with biological targets. youtube.com

Cyano (CN) Group: The cyano group can be a bioisostere for halogens, mimicking some of their electronic properties and ability to act as a hydrogen bond acceptor. drugdesign.org

Table 2: Selected Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Amide (-CO-NH-) | 1,2,3-Triazole | Mimics geometry and H-bonding pattern; improves metabolic stability. | nih.govnih.gov |

| Tetrazole | Acts as a non-classical bioisostere, preserves key interactions, can enhance potency. | nih.gov | |

| Sulfonamide (-SO₂-NH-) | Maintains H-bond pattern, increases hydrophilicity and solubility. | nih.gov | |

| Iodine (I) | Trifluoromethyl (CF₃) | Similar size and lipophilicity; metabolically robust. | youtube.com |

| tert-Butyl | Similar steric bulk, occupies hydrophobic pockets. | youtube.com | |

| Bromine (Br) | Chlorine (Cl) | Similar electronic properties, smaller size, modulates lipophilicity. | youtube.com |

Rational Drug Design Strategies Incorporating this compound as a Lead or Scaffold

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to design more potent and selective drugs. wiley.com this compound can serve as a valuable lead compound or scaffold for such strategies. A typical rational design cycle involves identifying a lead, analyzing its SAR, and then systematically modifying its structure to optimize its properties.

Structure-Based and Ligand-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. Docking simulations of this compound into the active site would reveal key interactions, such as hydrogen bonds from the amide linker and halogen bonds from the bromine and iodine atoms. This information guides the design of new analogs with functionalities that enhance these interactions. For example, if the 4-iodophenyl group sits (B43327) in a deep hydrophobic pocket, analogs with even more lipophilic groups at this position could be synthesized to improve binding affinity. acs.org

In the absence of a target structure, ligand-based drug design (LBDD) strategies like Quantitative Structure-Activity Relationship (QSAR) analysis can be used. wiley.com By synthesizing and testing a series of analogs of this compound with varied substituents on the phenyl rings, a mathematical model can be developed that correlates specific structural features (e.g., lipophilicity, electronic properties, steric bulk) with biological activity. nih.gov This model then predicts the activity of new, unsynthesized compounds, guiding the synthetic efforts toward more promising candidates.

Scaffold Hopping and Fragmentation: Another strategy involves using the benzamide (B126) core as a central scaffold and exploring different substituents. A study on bis-benzamides as inhibitors of the androgen receptor-coactivator interaction demonstrated that systematic modification of side chains and terminal functional groups led to a potent compound with nanomolar activity. nih.govmdpi.com This highlights the value of exploring the chemical space around a core scaffold. Alternatively, a fragment-based approach could utilize parts of the this compound molecule, such as the 4-iodobenzamide (B1293542) or 4-bromoaniline (B143363) fragments, to build new potential inhibitors. researchgate.net

Pre Clinical Biological and Pharmacological Research of N 4 Bromophenyl 4 Iodobenzamide Derivatives

Mechanisms of Action at Molecular and Cellular Levels

Interaction with Specific Enzymes and Receptors

Derivatives of N-(4-bromophenyl)-4-iodobenzamide have been investigated for their interactions with a variety of enzymes and receptors, indicating a broad spectrum of potential therapeutic applications.

Trypanosoma brucei Enzymes: Human African trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. nih.gov Current treatments have limitations, prompting research into new drug targets. nih.govresearchgate.net Cysteine proteases like cathepsin B, involved in host protein degradation, are considered promising targets. nih.gov Studies on related pyrimidine (B1678525) derivatives have shown potent antitrypanosomal activity, suggesting that these scaffolds are promising for the development of new drugs against kinetoplastid diseases. nih.govlboro.ac.uk

COX-2: Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Selective COX-2 inhibitors are sought after to reduce the side effects associated with non-selective NSAIDs. Research has shown that certain benzamide (B126) derivatives exhibit selective COX-2 inhibition. For instance, the substitution of a 4-bromophenyl group at a specific position in some molecular structures has been shown to contribute to high COX-2 inhibitory activity. nih.gov

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a protein that can contribute to tumor growth and progression when overexpressed or mutated. nih.govdrugs.com EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that block the signals that cause cancer cells to grow and divide. drugs.com Some this compound derivatives have been designed as irreversible inhibitors of EGFR, showing potential in overcoming resistance to first-generation TKIs. huji.ac.ilmedchemexpress.com The development of third and fourth-generation EGFR-TKIs aims to address acquired resistance mutations. nih.govamegroups.org

Sigma Receptors: Sigma receptors are found throughout the body and are implicated in various cellular functions. nih.gov Notably, they are expressed at high densities in some cancer cells, such as MCF-7 breast cancer cells. nih.gov Derivatives of this compound, specifically radioiodinated versions, have demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov This affinity suggests their potential use in imaging and targeting tumors that overexpress these receptors. nih.gov The common structural feature for high affinity to sigma receptors appears to be a phenylpiperidine with a lipophilic N-substituent. nih.gov

Topoisomerase I: Topoisomerase I is an enzyme essential for DNA replication and transcription. nih.gov Its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs. nih.gov While research on the direct interaction of this compound with topoisomerase I is not extensively detailed in the provided results, studies on similar compounds like flavonoids show that they can inhibit this enzyme. nih.gov

Modulation of Cellular Pathways

The interaction of this compound derivatives with the aforementioned molecular targets leads to the modulation of various cellular signaling pathways crucial for cell survival and proliferation. These pathways are often dysregulated in cancer. nih.gov

Key signaling pathways that can be influenced include:

Receptor Tyrosine Kinase (RTK) pathways: By inhibiting EGFR, these compounds can block downstream signaling cascades like the MAPK and Akt pathways, which are critical for cell growth and survival. nih.gov

Inflammatory pathways: Through the inhibition of COX-2, these derivatives can reduce the production of prostaglandins, which are key inflammatory mediators. nih.gov

Apoptotic pathways: As will be discussed in more detail, these compounds can trigger programmed cell death, or apoptosis, through various mechanisms.

In Vitro Biological Activities

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines in laboratory studies.

| Cell Line | Cancer Type | Key Findings |

| Hep-G2 | Liver Cancer | N-(4-hydroxyphenyl)retinamide (4HPR), a related compound, was found to be effective in inducing apoptosis in hepatoma cells. nih.gov Other studies have also shown the cytotoxic activity of various compounds against HepG2 cells. nih.gov |

| A549 | Lung Cancer | A stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, showed potent growth inhibitory activity against A549 cells. nih.gov Other compounds have also been screened for cytotoxicity against this cell line. nih.gov |

| OVACAR-4, OVACAR-5 | Ovarian Cancer | While specific data for this compound is not available, related compounds have been tested against ovarian cancer cell lines like OVACAR. nih.gov Other research has focused on overcoming resistance in ovarian cancer cells. nih.gov |

| CAKI-1 | Kidney Cancer | No specific data was found for this compound against CAKI-1 cells in the provided results. |

| T47D | Breast Cancer | No specific data was found for this compound against T47D cells in the provided results. However, related thienopyrimidine derivatives have shown antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov |

Cell Cycle Arrest Induction

A key mechanism by which these compounds exert their antiproliferative effects is by inducing cell cycle arrest, often at the G2/M phase. This prevents cancer cells from dividing and proliferating.

G2/M Accumulation: Studies on N-substituted benzamides and other related compounds have shown that they can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is often a precursor to apoptosis. nih.govfrontiersin.org The G2/M checkpoint is a critical regulatory point, and its disruption can lead to cell death. frontiersin.org The downregulation of proteins like cyclin B1 is often associated with G2/M arrest. nih.gov Research on other compounds has also demonstrated G2/M arrest in various cancer cell lines, including bladder and glioblastoma cells. mdpi.comfrontiersin.org

Apoptosis Induction and Caspase Activation

Following cell cycle arrest, this compound derivatives can induce apoptosis, a form of programmed cell death, which is a crucial mechanism for eliminating cancerous cells.

Caspase 3, 8, 9 Activation: The process of apoptosis is executed by a family of proteases called caspases. exp-oncology.com.ua Research has shown that N-substituted benzamides can activate the caspase cascade. Specifically, they can induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. nih.gov This leads to the subsequent activation of effector caspases like caspase-3. nih.gov Furthermore, some related compounds have been shown to induce apoptosis through the activation of caspase-8, another initiator caspase. nih.govoncotarget.com The activation of these caspases is a hallmark of apoptosis and a key indicator of the compound's anticancer activity. embopress.org

Tubulin Polymerization Inhibition and Binding Site Interactions

No studies detailing the effects of this compound on tubulin polymerization or its interaction with tubulin binding sites, including the colchicine (B1669291) binding site, were identified.

Antimicrobial Activity against Bacterial and Fungal Strains

There is no available data from in vitro or in vivo studies regarding the antimicrobial activity of this compound against any bacterial or fungal strains.

Antioxidant Activity Assays (DPPH, ABTS, Ferric Reducing Power)

Information regarding the antioxidant potential of this compound, as assessed by standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or ferric reducing power, is not present in the reviewed literature.

In Vivo Pre-clinical Efficacy Studies in Animal Models (e.g., Murine Melanoma Tumor Models)

No published research was found that investigates the in vivo efficacy of this compound in any animal models, including but not limited to murine melanoma tumor models.

Identification and Validation of Biological Targets through Ligand-Based and Target-Based Approaches

There are no available studies that identify or validate the biological targets of this compound using either ligand-based or target-based drug discovery approaches.

Materials Science and Supramolecular Chemistry Applications of N 4 Bromophenyl 4 Iodobenzamide

Utilization in the Development of Novel Functional Materials

The strategic incorporation of heavy halogen atoms like bromine and iodine into organic molecules is a key strategy in the development of novel functional materials. In the case of N-(4-bromophenyl)-4-iodobenzamide, these halogens are not merely passive substituents; they actively influence the solid-state properties of the material. The presence of both a bromine and an iodine atom allows for a diverse range of intermolecular interactions, which are fundamental to creating materials with specific and tunable properties.

The ability of this compound to form predictable and robust intermolecular interactions makes it a valuable building block for functional materials. These interactions can be exploited to control the packing of molecules in the solid state, which in turn dictates the material's bulk properties, such as its optical and electronic characteristics. Research into related halogenated compounds has demonstrated that the systematic variation of halogen atoms can be used to fine-tune the mechanical properties of molecular crystals. nih.gov

Crystal Engineering and Design of Supramolecular Assemblies

Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice. This compound is an exemplary molecule for crystal engineering studies due to its capacity for forming both hydrogen bonds via its amide group and halogen bonds through its bromine and iodine atoms.

The interplay between these different types of non-covalent interactions provides a powerful tool for the rational design of complex supramolecular assemblies. The specific directionality and strength of these bonds allow for a high degree of control over the resulting crystal structure. nih.gov This modular approach, where different interaction motifs can be combined, is crucial for building intricate and functional crystalline materials. nih.gov

Exploiting Halogen Bonds for Directed Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction is analogous to the more familiar hydrogen bond but offers unique advantages in terms of strength, directionality, and the size of the interacting atoms. nih.gov In this compound, both the bromine and iodine atoms can participate in halogen bonds, acting as halogen bond donors.

The iodine atom, being more polarizable than bromine, typically forms stronger and more directional halogen bonds. This hierarchy in interaction strength can be exploited to direct the assembly of molecules in a stepwise and predictable manner. For instance, the stronger iodine-based halogen bonds can be used to form primary structural motifs, which are then linked together into larger architectures by the weaker bromine-based interactions or other non-covalent forces. This concept of using a "double activation" strategy, where the electrophilic nature of the halogen is enhanced, has been shown to be effective in promoting co-crystal formation. researchgate.net

The ability to form robust and directional interactions is a hallmark of effective halogen bond donors. Studies on iodoethynylnitrobenzenes, for example, have shown that these molecules are highly effective in driving the formation of co-crystals through C-I···N or C-I···O halogen bonds. researchgate.net This predictability is a key goal in crystal engineering, and molecules like this compound, with their well-defined halogen bond donor sites, are instrumental in achieving this.

Self-Assembly at Interfaces

The self-assembly of molecules at interfaces is a critical process in the fabrication of thin films and other nanostructured materials with applications in electronics and sensor technology. While specific research on the self-assembly of this compound at interfaces is not yet widely reported, the principles governing its behavior in the bulk can be extended to two-dimensional systems.

The directional nature of both hydrogen and halogen bonds makes this molecule a prime candidate for forming highly ordered monolayers and thin films on various substrates. The ability to control the orientation and packing of molecules at an interface is essential for tuning the surface properties of a material. The interplay of the different non-covalent interactions within this compound could allow for the formation of complex and functional surface patterns.

Application in X-ray Contrasting Agents and Related Biomedical Materials

The high atomic number and electron density of iodine make it an excellent candidate for attenuating X-rays. This property is the basis for its widespread use in X-ray contrast agents for medical imaging. howradiologyworks.com While specific studies on this compound as an X-ray contrast agent are limited, its molecular structure contains the key element, iodine, necessary for this application.

Current clinical X-ray contrast agents are predominantly based on tri-iodinated benzene (B151609) derivatives. nih.gov The development of new contrast agents is an active area of research, with a focus on improving efficacy and reducing potential side effects. The incorporation of iodine into larger molecular or nanoparticulate structures is a strategy being explored to enhance properties such as blood circulation time and targeted delivery. nih.gov

While gold nanoparticles are being investigated as a new class of X-ray contrast agents with potential advantages over iodine-based agents, the development of novel iodinated compounds remains a significant area of research. nih.gov The synthesis of various iodinated organic molecules is a key step in the discovery of new and improved contrast media. The principles of synthesizing iodinated aromatic compounds are well-established, providing a foundation for the potential development of this compound or related structures for biomedical imaging applications.

Development of Advanced Analytical Methodologies for N 4 Bromophenyl 4 Iodobenzamide

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the separation and purity assessment of N-(4-bromophenyl)-4-iodobenzamide. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and potential degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to ensure its specificity, linearity, accuracy, and precision. The method's specificity ensures that the peak corresponding to this compound is free from interference from other components. nih.gov